(2-bromophenyl) methanesulfonate
Description
(2-Bromophenyl) methanesulfonate is an organosulfur compound featuring a bromine-substituted phenyl ring linked to a methanesulfonate ester group. Its structure (C₇H₇BrO₃S) combines the electron-withdrawing properties of the bromine atom with the sulfonate group’s reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromophenyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSOXOFHJMKFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-bromophenyl) methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-bromophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 2-bromophenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl) methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromophenyl group can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 2-bromophenol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl esters.
Ester Hydrolysis: Products are methanesulfonic acid and 2-bromophenol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-bromophenyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester bonds.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-bromophenyl ester involves its reactivity as an ester and the presence of the bromine atom. The ester bond can be cleaved by nucleophiles, leading to the formation of methanesulfonic acid and substituted phenols. The bromine atom can participate in substitution reactions, making the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and biological activity of (2-bromophenyl) methanesulfonate can be contextualized by comparing it to structurally or functionally related methanesulfonate derivatives. Below is a detailed analysis:
Physical and Chemical Properties
- Lead Methanesulfonate : A metal sulfonate with distinct properties, including corrosiveness and decomposition into sulfur oxides under heat. Unlike (2-bromophenyl) methanesulfonate, it is a liquid with acute toxicity risks to the central nervous system .
- This highlights how substituent orientation (e.g., axial vs. equatorial) impacts reactivity—a factor relevant to aryl methanesulfonates like (2-bromophenyl) methanesulfonate .
Reactivity in Solvolysis
Studies on trans-4-cyano-1-decalyl methanesulfonates demonstrate that equatorial methanesulfonate groups undergo solvolysis 2–3 times faster than axial counterparts due to polar effects.
Toxicity and Mutagenicity
- Allyl Methanesulfonate : A directly acting mutagen and alkylating agent, comparable to mustard gas or epoxides. The allyl group’s reactivity contrasts with aryl methanesulfonates like (2-bromophenyl) methanesulfonate, which may exhibit lower acute mutagenicity due to reduced electrophilicity .
- Lead Methanesulfonate : Highly toxic via inhalation or ingestion, causing blood and nervous system damage. Aryl methanesulfonates are generally less hazardous but may still require careful handling depending on substituents .
Structural Analogues
The table below compares (2-bromophenyl) methanesulfonate with key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
